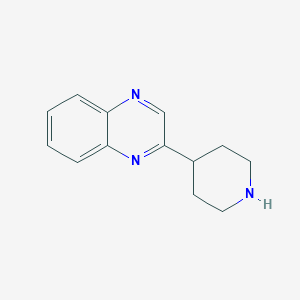
2-(piperidin-4-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(piperidin-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2-(piperidin-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Alkylated or aminated quinoxaline derivatives.
科学研究应用
2-(piperidin-4-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 2-(piperidin-4-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Piperidine: A simpler analog with a single piperidine ring.
Quinoxaline: The parent compound without the piperidine moiety.
2-Piperidine-4-ylpyridine: A structurally similar compound with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 2-(piperidin-4-yl)quinoxaline is unique due to its combined quinoxaline and piperidine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in drug discovery and development .
属性
CAS 编号 |
256372-19-7 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-piperidin-4-ylquinoxaline |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI 键 |
GOPYWRQRRLUNDC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

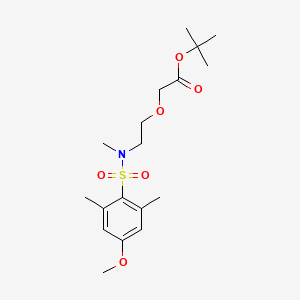
![2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8405218.png)
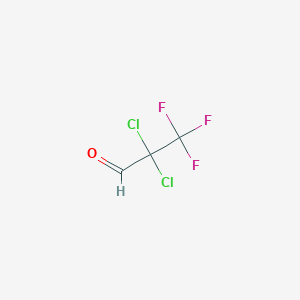



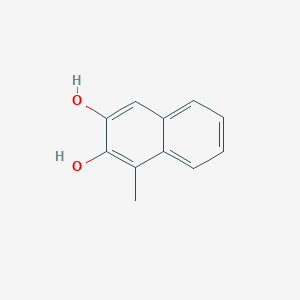
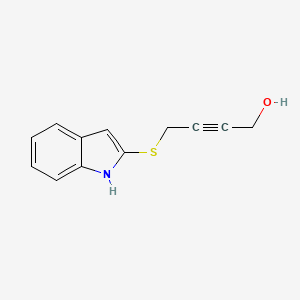
![1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole](/img/structure/B8405266.png)
![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)

![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)

